molecular formula C8H8N2O3 B1331457 Terephthalic acid hydrazide CAS No. 46206-74-0

Terephthalic acid hydrazide

Cat. No. B1331457
CAS RN: 46206-74-0
M. Wt: 180.16 g/mol
InChI Key: MTVPAGODJIOVSB-UHFFFAOYSA-N
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Description

Terephthalic acid hydrazide, also known as Terephthalic dihydrazide, is a chemical compound with the formula C8H10N4O2 . It is also known by other names such as 1,4-Benzenedicarboxylic acid, dihydrazide; Terephthalic acid bishydrazide; Terephthalic hydrazide; Terephthalohydrazide; Terephthaloyl dihydrazide .


Molecular Structure Analysis

The molecular structure of Terephthalic acid hydrazide consists of a terephthalic acid core with two hydrazide groups attached . The IUPAC Standard InChI for Terephthalic acid hydrazide is InChI=1S/C8H10N4O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14) .


Physical And Chemical Properties Analysis

Terephthalic acid hydrazide has a molecular weight of 194.1906 . It has a density of 1.4±0.1 g/cm3, and its molar refractivity is 45.7±0.3 cm3 . It has 5 hydrogen bond acceptors and 4 hydrogen bond donors .

Scientific Research Applications

Corrosion Inhibition

Field

Materials Science, specifically Corrosion Science

Application Summary

“4-(hydrazinecarbonyl)benzoic acid” has been studied as a potential corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium .

Method of Application

The inhibition efficiency was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .

Results

The results showed that the inhibition efficiency of this compound increased with the increase in concentration . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .

Biological Evaluation

Field

Biological Sciences, specifically Anthelmintic Activity

Application Summary

“4-(hydrazinecarbonyl)benzoic acid” has been evaluated for its anthelmintic activity .

Method of Application

The method of application or experimental procedures for this application were not detailed in the source .

Results

The compound showed moderate activity against Adult earthworms (Pheretima posthuma) .

Acid-Base Chemistry

Field

Chemistry, specifically Acid-Base Chemistry

Application Summary

“4-(hydrazinecarbonyl)benzoic acid” is a carboxylic acid, and as such, it can participate in acid-base reactions .

Method of Application

The acidity of this compound can be measured using the pKa scale. The smaller the number on this scale, the stronger the acid is .

Results

While the specific pKa value for “4-(hydrazinecarbonyl)benzoic acid” was not found, it is expected to have a pKa value similar to other carboxylic acids .

Intermediate in Chemical Synthesis

Field

Chemistry, specifically Organic Synthesis

Application Summary

“4-(hydrazinecarbonyl)benzoic acid” can be used as an intermediate in the synthesis of other chemical compounds .

Method of Application

The specific method of application would depend on the target compound being synthesized .

Results

The results would vary depending on the specific synthesis .

Dye Production

Field

Chemistry, specifically Dye Chemistry

Application Summary

While not directly mentioned, “4-(hydrazinecarbonyl)benzoic acid” could potentially be used as an intermediate in the production of dyes .

Method of Application

The specific method of application would depend on the type of dye being synthesized .

Results

The results would vary depending on the specific dye being synthesized .

Emulsifier

Field

Chemistry, specifically Food and Cosmetic Chemistry

Application Summary

“4-(hydrazinecarbonyl)benzoic acid” could potentially be used as an emulsifier to mix oil and water-based components in products like cosmetics and food preparations .

Method of Application

The specific method of application would depend on the product being formulated .

Results

The results would vary depending on the specific product being formulated .

Safety And Hazards

Terephthalic acid hydrazide may form combustible dust concentrations in air . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

4-(hydrazinecarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-10-7(11)5-1-3-6(4-2-5)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVPAGODJIOVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299388
Record name Terephthalic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terephthalic acid hydrazide

CAS RN

46206-74-0
Record name 46206-74-0
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Record name Terephthalic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydrazinocarbonyl)benzoic acid
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Synthesis routes and methods I

Procedure details

In 1 l of methanol was dissolved 180 g of monomethyl terephthalate, and the solution was slowly added dropwise to 500 ml of hydrazine hydrate (50%) at room temperature while stirring. After the drop-wise addition, the mixture was heat-refluxed for 5 hours while stirring. A hydrochloric acid aqueous solution was slowly added to the reaction mixture to adjust to a pH of about 1 to thereby precipitate white crystals. Two liters of water was added to the system, followed by stirring for a while. The formed crystals were collected by filtration under reduced pressure, washed twice with 200 ml of water, and dried to obtain 160 g of p-carboxybenzhydrazide (melting point: 235-236° C.).
Quantity
500 mL
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0 (± 1) mol
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180 g
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1 L
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Synthesis routes and methods II

Procedure details

Hydrazine hydrate was added to a solution of terephthalic acid monomethyl ester (1 g, 5.5 mmol) in MeOH (10 mL) and stirring was continued for 1 hr. The reaction mixture was concentrated to afford 900 mg (90.09% Yield) of 4-hydrazinocarbonyl-benzoic acid. p-Toluene sulfonic acid (48 mg, 0.277 mmol) was added to a solution of 4-hydrazinocarbonyl-benzoic acid (500 mg, 2.77 mmol) in triethylorthoformate (7.5 mL, 44.0 mmol) and stirring was continued with heating at 100° C. for 3 hrs. The reaction mixture was diluted with water, the solid was collected to afford 200 mg (37.9% Yield) of 4-[1,3,4]oxadiazol-2-yl-benzoic acid.
Quantity
0 (± 1) mol
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Reaction Step One
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1 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
SK Agrawal, DR Tutlani, R Gupta, SK Hajela - Inorganica chimica acta, 1987 - Elsevier
… terephthalic acid hydrazide-bis-salicylidene (THBS), terephthalic acid hydrazide-bis-2,3,4-trihydroxy phenacylidene (THTP) and terephthalic acid hydrazide… terephthalic acid hydrazide (…
Number of citations: 31 www.sciencedirect.com
RM Shaker, AF Mahmoud… - Phosphorus, Sulfur, and …, 2005 - Taylor & Francis
… Thus, the key intermediate in the present study is the terephthalic acid hydrazide (1) which was prepared according to a previously described procedure. The reaction of1with phenyl/…
Number of citations: 57 www.tandfonline.com
KM Daoud, MY Saleh, SS Ismael - Diyala Journal For Pure Science, 2017 - iasj.net
In this paper demonstrated the synthesis of some fused 1, 2, 4-triazoles derivatives; Terphthalic acid condensated with ethanol to obtain diethyl terephthalate (1) in the presence of …
Number of citations: 5 www.iasj.net
TE Ali, SS Halacheva - … : An International Journal of Main Group …, 2009 - Wiley Online Library
… The key intermediate in the present study is the terephthalic acid hydrazide (1), which was prepared according to a previously described procedure [21]. The reaction of 1 with …
Number of citations: 29 onlinelibrary.wiley.com
KM Daoud, EQ Mahmood, MY Salih - Journal of Education and Science, 1999 - iasj.net
In this paper the synthesis of some 1, 4-bis-(substituted1, 3, 4-oxadiazoles and 1, 2, 4-trizoles) benzene from terephthalic acid is reported. Terephthalic acid was esterified with absolute …
Number of citations: 1 www.iasj.net
A Aldalbahi, BS AlOtaibi, BM Thamer, A El-Faham - Polymers, 2022 - mdpi.com
… First, terephthalic acid hydrazide 6 was prepared according to the reported method [45] and then used for preparation of the desired polymers. Terephthalic acid hydrazide 6 (20 mmol) …
Number of citations: 4 www.mdpi.com
M Shkoor, H Tashtoush, M Al-Talib, I Mhaidat… - Russian Journal of …, 2021 - Springer
… Initially, terephthalic acid hydrazide (1) was refluxed with substituted isothiocyanates in ethanol for 5–7 h according to literature procedures [20]. After cooling, a solid product …
Number of citations: 4 link.springer.com
P Majumdar, A Pati, M Patra, RK Behera… - Chemical …, 2014 - ACS Publications
… Reaction of terephthalic acid hydrazide 237 with phenyl/benzyl isothiocyanate and phenyl isocyanate in DMF in the presence of sodium hydride gave the nonisolable intermediates 238 …
Number of citations: 301 pubs.acs.org
M VERMA, M VERMA… - Asian Journal of …, 2018 - researchgate.net
… Synthesis and structural characterization of Ni(II) complexes with terephthalic acid hydrazide Schiff bases were carried out by Agrawal and Tutlani [10]. Octahedral complexes of Ni(II) …
Number of citations: 1 www.researchgate.net
SK Agarwal, DR Tutlani - Revue …, 1988 - EDITURA ACADEMIEI ROMANE …
Number of citations: 7

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